Testosterone enantate benzilic acid hydrazone is synthesized from testosterone, a naturally occurring steroid hormone, through chemical modifications. It falls under the category of anabolic steroids, which are synthetic derivatives designed to enhance muscle growth and other androgenic activities. The compound has been marketed under various trade names, including Climacteron, Lactimex, and Lactostat .
The synthesis of testosterone enantate benzilic acid hydrazone involves two main steps: the esterification of testosterone with enanthic acid and the subsequent formation of the hydrazone with benzilic acid hydrazine.
In industrial settings, these reactions are scaled up while maintaining strict control over reaction conditions to ensure high yield and purity. The final product is usually formulated in oil-based solutions for intramuscular injection.
Testosterone enantate benzilic acid hydrazone has a complex molecular structure characterized by a steroid backbone with specific functional groups.
The structure features:
Testosterone enantate benzilic acid hydrazone can undergo various chemical reactions:
Testosterone enantate benzilic acid hydrazone functions primarily as a prodrug for testosterone. Upon intramuscular injection:
The slow release mechanism allows for sustained therapeutic effects, making it particularly useful in clinical applications where prolonged androgen activity is desired .
Testosterone enantate benzilic acid hydrazone has several significant applications across various fields:
Testosterone Enanthate Benzilic Acid Hydrazone (systematic name: [(3Z,8R,9S,10R,13S,14S)-3-[(2-Hydroxy-2,2-diphenylacetyl)hydrazinylidene]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate) is a complex steroid ester featuring a dual-modification architecture. Its molecular formula is C40H52N2O4, with a molar mass of 624.866 g·mol⁻¹. The structure integrates three key components: a modified testosterone nucleus, a heptanoate (enanthate) ester at position 17β, and a benzilic acid hydrazone moiety at position 3 [2] [4].
The stereochemical configuration encompasses five chiral centers at positions 8R, 9S, 10R, 13S, and 14S. The hydrazone linkage at C3 adopts a specific (Z)-configuration (syn isomer) in crystalline states, stabilized by an intramolecular hydrogen bond between the hydrazone nitrogen and the 17β-ester carbonyl oxygen. The diphenylacetyl group exhibits restricted rotation of the phenyl rings, contributing to conformational rigidity [2] [3]. The heptanoate chain extends linearly from the D-ring, facilitating hydrophobic interactions in lipid matrices [2].
Table 1: Atomic Composition and Bonding
Component | Structural Features |
---|---|
Steroid Nucleus | Cyclopenta[a]phenanthrene ring system with defined R/S chiral centers at C8, C9, C10, C13, C14 |
C17β Modification | Heptanoate ester (C7H15COO-) attached via oxygen linkage |
C3 Modification | Benzilic acid hydrazone: (Z)-N'-(2-hydroxy-2,2-diphenylacetyl)hydrazone group |
Critical Bonds | C17-O-CO (ester), C3=N-NH (hydrazone), N-NH-C(=O)C(C6H5)2OH |
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H NMR analysis reveals distinctive proton environments:
¹³C NMR confirms carbonyl resonances at δ 174.5 (heptanoate ester), δ 168.2 (benzilic acid carbonyl), and δ 159.8 (C3 hydrazone imine carbon) [2].
Infrared Spectroscopy:Key IR absorptions (KBr pellet):
Mass Spectrometry:High-resolution MS exhibits a molecular ion peak at m/z 624.391 [M]⁺. Characteristic fragments include:
Table 2: Spectroscopic Signatures
Technique | Key Assignments |
---|---|
¹H NMR | δ 0.88 (heptanoate CH₃), δ 5.72 (C4-H), δ 7.2–7.8 (diphenyl), δ 9.10 (N-H) |
¹³C NMR | δ 174.5 (ester C=O), δ 168.2 (benzilic C=O), δ 159.8 (C=N) |
IR | 1740 cm⁻¹ (ester), 1660 cm⁻¹ (amide I), 1620 cm⁻¹ (C=N), 3200 cm⁻¹ (O-H/N-H) |
MS | 624.391 [M]⁺, 532 [M - C₇H₁₄O]⁺, 312 [C₂₂H₂₄O]⁺, 225 [C₁₄H₁₃O₂]⁺ |
Crystallographic studies reveal solvent-dependent polymorphism. Crystallization from ethanol yields a monoclinic P2₁ space group with a 2:1 ratio of (Z)-syn to (E)-anti isomers, whereas acetonitrile produces a triclinic P1̅ phase dominated by the (Z)-isomer. The (Z)-syn conformation is stabilized by an intramolecular H-bond between the benzilic hydroxyl (O-H···N=C) and the hydrazone nitrogen, creating a pseudo-six-membered ring [3].
High-Pressure Liquid Chromatography (HPLC) analyses of crystalline batches show retention time variations: the (Z)-isomer elutes at 12.3 min, while the (E)-isomer appears at 14.7 min (C18 column, methanol/water 85:15). Differential scanning calorimetry confirms two endotherms: a sharp melt at 158°C for the (Z)-form and a broad transition at 145°C for the (E)-form [3].
Table 3: Crystalline Properties
Crystallization Solvent | Dominant Isomer | Crystal System | Isomer Ratio (Z:E) |
---|---|---|---|
Ethanol | (Z)-syn | Monoclinic (P2₁) | 2:1 |
Acetonitrile | (Z)-syn | Triclinic (P1̅) | 4:1 |
Chloroform | (E)-anti | Orthorhombic (Pbca) | 1:3 |
The hydrazone bond (C=N-NH) undergoes pH-dependent hydrolysis and reversible syn-anti isomerization. In aqueous buffers (pH 7.4, 37°C), HPLC and ultraviolet spectrophotometry reveal an equilibrium isomer mixture (2:1 syn:anti). The syn isomer hydrolyzes 3× faster (t½ = 48 hr) than the anti isomer (t½ = 150 hr) due to steric exposure of the imine carbon. Hydrolysis releases testosterone enanthate and benzilic acid hydrazide, confirmed by NMR detection of hydrolysis byproducts [3].
In injectable oil formulations (sesame/corn oil), the isomer ratio stabilizes at 2:1 syn:anti within 72 hours. Accelerated degradation studies (40°C, 75% RH) show no covalent degradation but confirm reversible isomer interconversion (activation energy: 85 kJ/mol). The benzilic acid hydrazone group acts as a prodrug moiety, delaying testosterone release via slow hydrolysis [2] [3].
Table 4: Hydrazone Stability Profile
Condition | Isomer Ratio (syn:anti) | Half-life (syn) | Degradation Products |
---|---|---|---|
pH 7.4 buffer (37°C) | 2:1 | 48 hours | Testosterone enanthate, benzilic acid hydrazide |
Corn oil formulation (25°C) | 2:1 | >30 days | None detected |
Acidic conditions (pH 2.0) | 1:4 | 12 hours | Protonated hydrazone, hydrolysis byproducts |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: